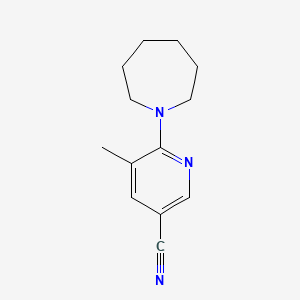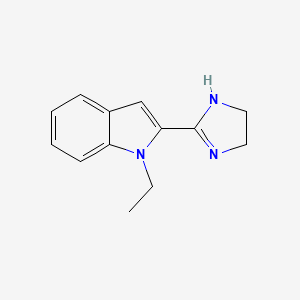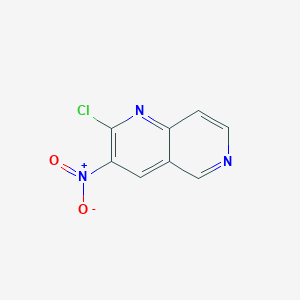
6-(Azepan-1-yl)-5-methylnicotinonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(Azepan-1-yl)-5-methylnicotinonitrile is a heterocyclic compound that features a nicotinonitrile core substituted with an azepane ring and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Azepan-1-yl)-5-methylnicotinonitrile typically involves the reaction of 5-methylnicotinonitrile with azepane under specific conditions. One common method includes:
Starting Materials: 5-methylnicotinonitrile and azepane.
Reaction Conditions: The reaction is usually carried out in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Procedure: The base deprotonates the azepane, which then nucleophilically attacks the 5-methylnicotinonitrile, leading to the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include:
Optimization of Reaction Conditions: Scaling up the reaction while ensuring optimal temperature, pressure, and solvent conditions to maximize yield and purity.
Purification: Techniques such as recrystallization, distillation, or chromatography may be employed to purify the compound.
Chemical Reactions Analysis
Types of Reactions
6-(Azepan-1-yl)-5-methylnicotinonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), potentially leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C), leading to the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the azepane ring or the nitrile group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, or other strong oxidizing agents.
Reduction: H2 with Pd/C or other reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Various nucleophiles such as amines, alcohols, or thiols under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids, ketones, or aldehydes.
Reduction: Amines or other reduced derivatives.
Substitution: Compounds with different functional groups replacing the azepane or nitrile moieties.
Scientific Research Applications
6-(Azepan-1-yl)-5-methylnicotinonitrile has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical intermediate or active ingredient due to its unique structure and potential biological activity.
Materials Science: It can be used in the synthesis of novel materials with specific electronic or optical properties.
Biological Research: The compound may be used as a probe or ligand in biological assays to study receptor interactions or enzyme activities.
Industrial Applications: It can be utilized in the development of new catalysts or as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 6-(Azepan-1-yl)-5-methylnicotinonitrile depends on its specific application:
Biological Activity: The compound may interact with specific molecular targets such as enzymes or receptors, modulating their activity. For example, it could inhibit or activate certain pathways by binding to active sites or allosteric sites on proteins.
Chemical Reactivity: The azepane ring and nitrile group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules.
Comparison with Similar Compounds
Similar Compounds
6-(Azepan-1-yl)-5-nitro-N~2~-[(oxolan-2-yl)methyl]pyrimidine-2,4-diamine: This compound features a similar azepane ring but with different substituents, leading to distinct chemical and biological properties.
1-(2-(Azepan-1-yl)nicotinoyl)guanidine: Another compound with an azepane ring, studied for its potential as an HIV-1 inhibitor.
Uniqueness
6-(Azepan-1-yl)-5-methylnicotinonitrile is unique due to its specific substitution pattern on the nicotinonitrile core, which imparts distinct chemical reactivity and potential biological activity. Its combination of an azepane ring and a nitrile group makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C13H17N3 |
|---|---|
Molecular Weight |
215.29 g/mol |
IUPAC Name |
6-(azepan-1-yl)-5-methylpyridine-3-carbonitrile |
InChI |
InChI=1S/C13H17N3/c1-11-8-12(9-14)10-15-13(11)16-6-4-2-3-5-7-16/h8,10H,2-7H2,1H3 |
InChI Key |
GWDBMTIJQSHKBO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CN=C1N2CCCCCC2)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Methylspiro[indoline-3,4'-piperidin]-2-one](/img/structure/B11889926.png)


![7-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carbonitrile](/img/structure/B11889947.png)

![8-Fluoro-2-methylnaphtho[2,3-d]thiazole](/img/structure/B11889960.png)



![N-(Benzo[d][1,3]dioxol-5-ylmethyl)ethanamine hydrochloride](/img/structure/B11889980.png)
![6-Chlorospiro[chroman-4,1'-cyclopropan]-2'-amine](/img/structure/B11889989.png)


![8,8-Dimethyl-1,3-diazaspiro[4.6]undecane-2,4-dione](/img/structure/B11890019.png)
